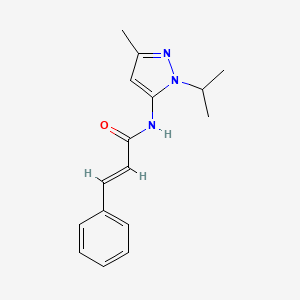
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide” is a chemical compound1. However, there is limited information available about this specific compound. It is related to “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate”, which has a linear formula of C10H17N3O22.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”. However, related compounds such as “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” are available for purchase, suggesting that they can be synthesized2.Molecular Structure Analysis
The molecular structure of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide” is not readily available. However, the related compound “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” has a SMILES string of CC©N1C(OC(N©C)=O)=CC©=N1 and an InChI of 1S/C10H17N3O2/c1-7(2)13-9(6-8(3)11-13)15-10(14)12(4)5/h6-7H,1-5H32.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide” are not readily available. However, the related compound “1-Isopropyl-3-methyl-1h-pyrazol-5-yl dimethylcarbamate” has a linear formula of C10H17N3O22.Applications De Recherche Scientifique
Tubulin Polymerization Inhibition
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide derivatives have been studied for their potential as tubulin polymerization inhibitors. For instance, a series of novel 5-phenyl-1H-pyrazol derivatives containing cinnamamide moiety were synthesized, with certain compounds exhibiting potent inhibitory activity, surpassing that of Colchicine. This finding is significant for cancer research, as tubulin polymerization is a key target in cancer therapy (Wang et al., 2015).
Anticonvulsant Properties
Cinnamamide derivatives, which include the N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide structure, have been investigated for their anticonvulsant properties. Crystallographic studies of these compounds have shown that certain structural elements correlate with anticonvulsant activity, providing insights for the development of new anticonvulsant drugs (Żesławska et al., 2017).
Mesomorphic Behavior in Liquid Crystals
Derivatives of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide have been synthesized to study their mesomorphic behavior, essential in the field of liquid crystal research. These studies involve characterizing the compounds through various spectral methods and observing their behavior under different conditions, which has implications in materials science and display technologies (Thaker et al., 2013).
Antimicrobial Activities
Research has been conducted on the antimicrobial properties of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide derivatives. Such studies involve synthesizing new compounds and testing their effectiveness against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Pundeer et al., 2013).
Antioxidant Activities
Compounds containing the N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide structure have been evaluated for their antioxidant activities. This research is crucial in understanding how these compounds can combat oxidative stress, which is implicated in various diseases and aging processes (Durgamma et al., 2013).
Safety And Hazards
There is no specific safety and hazard information available for “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”.
Orientations Futures
There is no specific information available on the future directions of “N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide”. However, pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures3.
Propriétés
IUPAC Name |
(E)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12(2)19-15(11-13(3)18-19)17-16(20)10-9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,17,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJMBRVQSCAZFJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2422383.png)
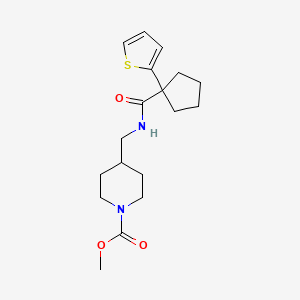
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2422386.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2422387.png)
![3-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2422388.png)
![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)
![4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2422396.png)
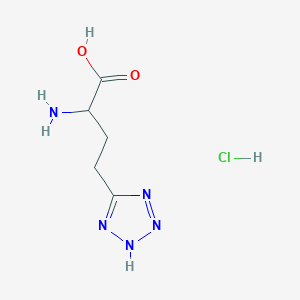
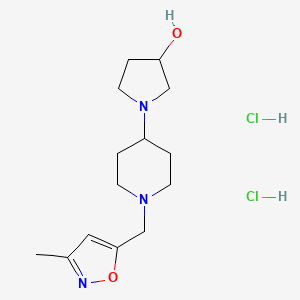
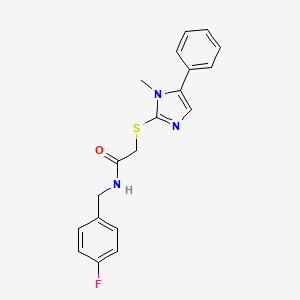
![6-(3-Fluorophenyl)-2-[1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2422401.png)
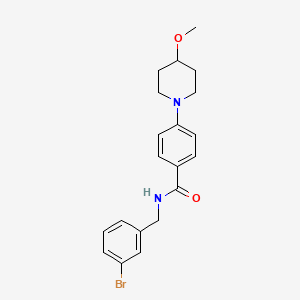
![2-(2,5-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2422404.png)